tert-Butyl ethyl ether

Description

Propriétés

IUPAC Name |

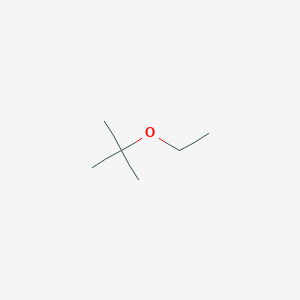

2-ethoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5-7-6(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMQCACRALPSHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Record name | 2-METHYL-2-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025604 | |

| Record name | Ethyl t-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-2-ethoxypropane is a clear light yellow liquid. (NTP, 1992), Gas or Vapor; Liquid, Colorless, pale yellow liquid with an unpleasant terpene-like odor; extremely flammable; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear light yellow liquid. | |

| Record name | 2-METHYL-2-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 2-ethoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl tert-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL-TERT-BUTYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/465 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

163.6 °F at 760 mmHg (NTP, 1992), 72.6 °C, 70-73 °C, 163.6 °F | |

| Record name | 2-METHYL-2-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl tert-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL-TERT-BUTYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/465 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

-3 °F (NTP, 1992), -19 °C (-2 °F) - closed cup, -19 °C c.c., -3 °F | |

| Record name | 2-METHYL-2-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl tert-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL-TERT-BUTYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/465 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Very soluble in ethanol, ethyl ether, In water, 1.2X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 25 °C: 1.2 (poor) | |

| Record name | 2-METHYL-2-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl tert-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.7519 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.736 g/cu cm at 25 °C, Relative density (water = 1): 0.75, 0.7519 | |

| Record name | 2-METHYL-2-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl tert-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL-TERT-BUTYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/465 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 3.5 | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 77 °F ; 185 mmHg at 122 °F; 447 mmHg at 158 °F (NTP, 1992), 124.0 [mmHg], 124 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 12.8, 10 mmHg | |

| Record name | 2-METHYL-2-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl tert-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl tert-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL-TERT-BUTYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/465 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Liquid | |

CAS No. |

637-92-3 | |

| Record name | 2-METHYL-2-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl tert-butyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tert-butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl ethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-ethoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl t-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TERT-BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R9B16WR19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl tert-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL-TERT-BUTYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/465 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-137 °F (NTP, 1992), -94 °C, -137 °F | |

| Record name | 2-METHYL-2-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl tert-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL-TERT-BUTYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/465 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Advanced Catalysis and Process Integration:

Catalyst Design: Future work should focus on the rational design and synthesis of novel heterogeneous catalysts. This includes exploring hierarchical zeolites with optimized pore structures to improve mass transport and reduce deactivation, as well as functionalized nanomaterials (e.g., carbon nanotubes, graphenes) to enhance catalytic activity and selectivity in ETBE synthesis. academie-sciences.frresearchgate.net

Process Intensification: Research should continue into process intensification strategies, such as membrane reactors that combine reaction and separation to continuously remove the ETBE product and shift the reaction equilibrium, potentially overcoming azeotrope limitations and increasing isobutene conversion.

Comprehensive Environmental and Life Cycle Analysis:

In-Situ Biodegradation Studies: Investigations using advanced techniques like Stable Isotope Probing (SIP) coupled with metagenomics are recommended to identify the key microbial players and functional genes involved in ETBE biodegradation directly within contaminated aquifers. anr.fr This will provide a more accurate understanding of its natural attenuation potential.

Long-Term Monitoring: Establishment of systematic, long-term monitoring programs for ETBE and its degradation byproducts in the groundwater of high-use areas is crucial to fill the current data void and validate laboratory findings. concawe.eu

Life Cycle Assessment (LCA): Comprehensive LCAs are needed for various bio-ETBE production pathways (e.g., from different generations of biomass). These analyses should provide a holistic view of the environmental footprint, from feedstock cultivation to end-use, and allow for a robust comparison with other biofuels and fossil-based additives.

Engine Technology and Fuel Formulation Optimization:

Modern Engine Testing: A systematic evaluation of ETBE blends in modern GDI and turbocharged engines is necessary. This research should focus on combustion characteristics, performance metrics (power, torque, efficiency), and a detailed speciation of regulated and unregulated emissions, including particulates.

Optimized Fuel Blends: Research should explore the synergistic effects of blending ETBE with other renewable fuel components. Investigating ternary blends (e.g., gasoline-ethanol-ETBE) could lead to fuel formulations that balance octane, volatility, and emission reduction in an optimal manner. mdpi.com

Toxicological Research and Environmental Health Implications Limited to Non-dosage/administration/basic Compound Id/physical Properties

Comparative Toxicological Research with Other Fuel Oxygenates (e.g., MTBE, TAME)

Comparative studies with other fuel oxygenates like methyl tert-butyl ether (MTBE) and tert-amyl methyl ether (TAME) provide a broader context for understanding the toxicology of ETBE.

Kidney and Liver Effects: Animal studies have shown that chronic exposure to tert-butanol, a major metabolite of both ETBE and MTBE, is associated with noncancer kidney effects. nih.gov However, renal tumors were observed following long-term exposure to tert-butanol but not to ETBE, despite similar internal concentrations of the metabolite. nih.gov In mouse liver, ETBE exposure has been associated with centrilobular hepatocyte hypertrophy, a finding also reported for MTBE. oup.com

Immunotoxicity: In a comparative immunotoxicity study, exposure to gasoline vapor condensate containing ETBE resulted in a statistically significant decrease in the antibody-forming cell response, while exposure to gasoline with MTBE or TAME did not produce significant changes. researchgate.net

Neurotoxicity: Acute inhalation exposure to MTBE has been shown to cause central nervous system effects like ataxia in rats. epa.gov Similarly, transient ataxia has been observed in rats following high-level exposure to ETBE. epa.govnih.gov

Human Exposure and Risk Assessment Methodologies

Human exposure to ETBE can occur through inhalation of contaminated air, ingestion of contaminated water, or skin contact. lyondellbasell.com The primary source of environmental release is associated with its use as a gasoline additive. chemicalbook.in

Risk assessment for ETBE involves evaluating potential exposure scenarios and characterizing the likelihood of adverse health effects. Monitoring studies have detected ETBE in groundwater, particularly in areas with known gasoline contamination. nih.gov For instance, a survey in the United States reported an 18% detection rate for ETBE in groundwater samples from such areas. nih.gov However, broader studies of volatile organic compounds in public drinking water wells have shown much lower detection rates. nih.gov

Methodologies for assessing risk include the development of a noncancer oral reference dose (RfD) and an inhalation reference concentration (RfC), which are estimates of a daily exposure to the human population that is likely to be without an appreciable risk of deleterious effects during a lifetime. nih.gov These assessments are based on a critical review of publicly available toxicological studies. nih.gov

Analytical Chemistry and Characterization Research

Chromatographic Techniques for ETBE Analysis

Chromatography is a fundamental tool for separating ETBE from complex mixtures, such as gasoline, and for determining its purity.

Liquid Chromatography Applications

While GC is the predominant method for ETBE analysis, high-performance liquid chromatography (HPLC) also finds applications, particularly for the analysis of gasoline components. fishersci.co.uksigmaaldrich.comitwreagents.com HPLC can be used to separate ETBE from other fuel oxygenates and aromatic compounds. fishersci.co.uk In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). fishersci.co.uk Different components interact with the adsorbent to varying degrees, leading to separation.

Although specific HPLC methods for ETBE are less standardized than GC methods, it is often included in the analysis of gasoline oxygenates. fishersci.co.ukresearchgate.net The choice of mobile and stationary phases is critical for achieving the desired separation.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the identity of ETBE and for identifying unknown compounds, such as its degradation products.

Mass Spectrometry (MS) in Degradation Product Identification

Mass spectrometry (MS) is a powerful tool for identifying the chemical structure of molecules. chemicalbook.comnih.gov When coupled with gas chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. nih.govacs.org This is particularly useful for studying the degradation of ETBE in the environment. jseb.jp

In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio. chemicalbook.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for a specific compound, allowing for its identification. chemicalbook.comnist.gov

Research has utilized GC-MS to identify the degradation products of ETBE. jseb.jpcore.ac.uknih.gov For instance, studies have identified tert-butyl alcohol (TBA) as a primary degradation product of ETBE. jseb.jpnih.gov

Key Degradation Products of ETBE Identified by GC-MS:

| Degradation Product | Analytical Method | Reference |

|---|---|---|

| tert-Butyl Alcohol (TBA) | GC-MS | jseb.jpnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the detailed molecular structure of ETBE. spectrabase.comamazonaws.comchemicalbook.comchegg.comresearchgate.netunistra.fr ¹H NMR and ¹³C NMR are the most common types of NMR used for organic compounds. spectrabase.comamazonaws.comchegg.com

¹H NMR provides information about the different types of hydrogen atoms in a molecule and their chemical environment. chemicalbook.com For ETBE, the ¹H NMR spectrum shows distinct signals for the methyl and methylene protons of the ethyl group and the methyl protons of the tert-butyl group. chemicalbook.com

¹³C NMR provides information about the carbon skeleton of the molecule. spectrabase.com Each unique carbon atom in ETBE gives a distinct signal in the ¹³C NMR spectrum. spectrabase.com

Characteristic NMR Chemical Shifts for ETBE (in CDCl₃):

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.17 | triplet | -CH₃ (ethyl) |

| ¹H | ~3.28 | quartet | -O-CH₂- (ethyl) |

| ¹H | ~1.20 | singlet | -C(CH₃)₃ (tert-butyl) |

| ¹³C | ~15.6 | -CH₃ (ethyl) | |

| ¹³C | ~57.9 | -O-CH₂- (ethyl) | |

| ¹³C | ~27.5 | -C(CH₃)₃ (tert-butyl) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and other experimental conditions. amazonaws.comchemicalbook.comunistra.fr

Development of Sampling and Monitoring Methods for ETBE

Effective monitoring of ETBE in the environment, particularly in water and air, requires robust sampling and analytical methods. nih.gov Due to its potential to contaminate groundwater, sensitive methods for its detection in aqueous samples have been developed. nih.gov

For water analysis, purge-and-trap (P&T) and headspace (HS) sampling techniques followed by GC-MS are commonly employed. core.ac.ukmdpi.com These methods allow for the detection of ETBE at very low concentrations (ng/L or sub-ppb levels). core.ac.uk Solid-phase microextraction (SPME) is another sample preparation technique that can be used to extract and concentrate ETBE from water samples before GC analysis. nih.gov

For air monitoring, diffusive samplers have been developed for occupational exposure assessment. nih.gov These samplers collect ETBE from the air over a period, and the collected analyte is then desorbed and analyzed by GC. nih.gov

The development of these methods is crucial for assessing human exposure and the environmental fate of ETBE. nih.govnih.gov

Passive Sampler Validation

The validation of passive samplers for monitoring tert-Butyl ethyl ether (ETBE) in the air is crucial for ensuring accurate exposure assessment. Passive samplers, which collect volatile organic compounds (VOCs) via diffusion without the need for a pump, require rigorous testing to confirm their performance under various environmental and operational conditions. skcinc.com

Research and validation studies, such as those conducted for the SKC 575 Series Passive Samplers, establish critical performance parameters. scribd.comskcltd.com For ETBE, these samplers have undergone a "Bilevel" validation. skcltd.comweber.hu This level of validation involves applying the stringent NIOSH testing protocol to the most volatile member of a related chemical series. Less volatile, related compounds in the series, like ETBE, then require only partial validation to demonstrate a similar level of sampling accuracy. skcltd.com Key parameters verified during validation include the sampling rate, desorption efficiency (DE), and storage stability. weber.hu The validated sampling rate for ETBE using the SKC 575-001 sampler, which contains activated charcoal as the sorbent medium, is 13.1 ml/min. scribd.comweber.hu Analysis is typically performed using gas chromatography with a flame ionization detector (GC-FID). scribd.com

A validation study on the related compound, methyl tert-butyl ether (MTBE), using an SKC passive sampler with coconut charcoal as the sampling medium, demonstrated an analytical recovery of 97.4%. skcinc.com That validation also confirmed that high humidity did not affect recovery and that samples were stable for up to two weeks when refrigerated. skcinc.com

Below is a table summarizing the validation parameters for this compound using a specific passive sampler.

Table 1: Validation Parameters for this compound Passive Sampler

| Parameter | Value/Finding | Sampler Model | Sorbent | Analytical Method | Source(s) |

|---|---|---|---|---|---|

| Validation Level | Bilevel | 575-001 | Activated Charcoal | GC-FID | skcltd.comweber.hu |

| Sampling Rate | 13.1 ml/min | 575-001 | Activated Charcoal | GC-FID | scribd.comweber.hu |

| Minimum Sampling Time | 15 minutes | 575-001 | Activated Charcoal | GC-FID | scribd.comweber.hu |

| Maximum Sampling Time | 8 hours | 575-001 | Activated Charcoal | GC-FID | scribd.comweber.hu |

Environmental Monitoring Techniques

Monitoring for this compound in environmental matrices, particularly in groundwater contaminated by gasoline, is a critical task. The U.S. Environmental Protection Agency (EPA) mandates the monitoring of fuel oxygenates at sites with leaking underground storage tanks. acs.org Several analytical methods are commonly employed for this purpose.

Purge-and-trap gas chromatography (GC) coupled with mass spectrometry (MS) is a robust technique for analyzing ETBE and other related oxygenates. acs.org This method, such as EPA Method 8240B/60B, provides reliable results for oxygenates in various water matrices. acs.org Headspace sampling combined with solid-phase microextraction (SPME) followed by GC-MS analysis is another sensitive method developed for detecting fuel oxygenates like MTBE in water at sub-µg/L levels. researchgate.netresearchgate.net For air monitoring, personal exposure can be assessed by collecting air samples from the breathing zone onto charcoal tubes, with subsequent laboratory analysis by GC-MS. researchgate.net

Molecular techniques are also utilized to monitor microbial populations that can degrade ETBE. Quantitative real-time polymerase chain reaction (qPCR), specifically the TaqMan method, can be used to detect and quantify specific microorganisms capable of degrading fuel oxygenates by targeting their 16S ribosomal DNA. nih.gov This approach allows for the monitoring of specific degrader strains, like the MTBE-degrading strain PM1, in environmental samples from contaminated sites. nih.gov

Isotope Analysis for Biodegradation Assessment

Compound-Specific Isotope Analysis (CSIA) and Position-Specific Isotope Analysis (PSIA) are powerful tools for assessing the in-situ biodegradation of ETBE in environments like contaminated aquifers. nih.gov These techniques measure the changes in the stable isotopic composition of the contaminant. Since microorganisms preferentially consume molecules containing lighter isotopes (e.g., ¹²C, ¹H) over those with heavier isotopes (e.g., ¹³C, ²H), the remaining pool of the contaminant becomes enriched in the heavier isotopes as biodegradation proceeds. nih.govcore.ac.uk

This isotopic fractionation provides evidence of biodegradation that can be difficult to obtain through traditional methods like monitoring concentration changes alone, which can be affected by physical processes like dilution and sorption. nih.gov

Field studies have used CSIA to investigate ETBE plumes in anoxic aquifers. One such study observed a significant hydrogen isotope fractionation (enrichment) of up to +14‰ in ETBE along the plume, suggesting anaerobic biodegradation was occurring, while carbon isotope fractionation was insignificant. nih.gov Isotopic fractionation of ETBE has also been studied with aerobic bacteria, showing carbon fractionation (εC) values between -0.7‰ and -1.7‰ and hydrogen fractionation (εH) values from -11‰ to -73‰. nih.gov For tert-Butyl alcohol (TBA), a common metabolite of ETBE, stable carbon isotope enrichment (δ¹³C-TBA) of +6.5‰ at an anoxic field site has been reported as an indicator of its biodegradation. nih.gov These isotope-based methods are considered promising for tracking the natural attenuation of ETBE and TBA in groundwater. nih.gov

Table 2: Isotopic Fractionation Data for ETBE and TBA Biodegradation

| Compound | Analysis Type | Condition | Isotope Fractionation Value | Significance | Source(s) |

|---|---|---|---|---|---|

| ETBE | CSIA (Hydrogen) | Anoxic Field Site | δ²H-ETBE: up to +14‰ | Suggests in-situ anaerobic biodegradation | nih.gov |

| ETBE | CSIA (Carbon) | Anoxic Field Site | Insignificant | Indicates hydrogen fractionation is a more sensitive indicator in this case | nih.gov |

| ETBE | CSIA (Carbon) | Aerobic Bacteria | εC: -0.7‰ to -1.7‰ | Quantifies carbon isotope fractionation during aerobic biodegradation | nih.gov |

| ETBE | CSIA (Hydrogen) | Aerobic Bacteria | εH: -11‰ to -73‰ | Quantifies hydrogen isotope fractionation during aerobic biodegradation | nih.gov |

Compound List

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound (ETBE) |

| tert-Butyl alcohol (TBA) |

| Benzene |

| Carbon disulfide |

| Diisopropyl ether (DIPE) |

| Ethylbenzene |

| Methyl tert-amyl ether (MTAE) |

| Methyl tert-butyl ether (MTBE) |

| Oxygen |

| Toluene |

| Xylene |

| 2,3-dihydroxy-2-methyl propionate |

| 2-hydroxy isobutyric acid |

| 2-methyl-2-hydroxy-1-propanol |

| 2-propanol |

| Acetone |

| Hydroxyacetone |

| Methacrylate |

| tert-amyl alcohol |

Applications and Future Prospects in Research

Role of ETBE as a Fuel Component and its Impact on Emissions Research

ETBE is extensively researched as a gasoline component for its ability to improve fuel quality and mitigate harmful emissions. wikipedia.orgiea-amf.orggitbook.io Its favorable properties, such as a high octane rating and low vapor pressure, make it a valuable blending component in modern fuels. mcgroup.co.uk Research indicates that ETBE can be blended with gasoline at significant levels, enhancing the fuel's performance and environmental profile. taylorandfrancis.commdpi.com

Octane Enhancement and Combustion Efficiency Research

One of the primary functions of ETBE in fuel research is as an octane booster. iea-amf.orgresearchgate.net The addition of ETBE to gasoline increases its octane number, which in turn enhances combustion efficiency and prevents engine "knocking." credenceresearch.com Studies have shown that ETBE has a slightly better octane response in gasoline compared to the more commonly known methyl tert-butyl ether (MTBE). sapub.org For instance, one study demonstrated that for each volume percentage of ETBE added to a base fuel with a Research Octane Number (RON) of 81.3, the RON increased by an average of 0.49, compared to a 0.46 increase with MTBE. sapub.org The high octane value of ETBE allows for less severe processing conditions in refineries, which can lead to lower energy consumption. cedelft.eu

The blending of ETBE also favorably impacts the distillation profile of gasoline. petrochemistry.eu Due to its boiling point of 72°C, ETBE tends to reduce the mid-range temperatures of the gasoline's distillation curve, providing flexibility in producing high-octane fuels. petrochemistry.eu

Emissions Reduction Research (e.g., CO, Hydrocarbons, NOx, Acetaldehyde)

A significant body of research has focused on the impact of ETBE on vehicle emissions. As an oxygenate, ETBE promotes more complete combustion of gasoline, leading to a reduction in harmful pollutants. credenceresearch.com

| Emission Type | Effect of ETBE Blending | Research Findings |

| Carbon Monoxide (CO) | Reduction | Studies consistently show that the addition of ETBE to gasoline reduces CO emissions. iea-amf.orginformaticsjournals.co.in This is attributed to the oxygen content of ETBE, which leads to more complete fuel combustion. |

| Hydrocarbons (HC) | Reduction | Research indicates that ETBE is effective in reducing hydrocarbon emissions. iea-amf.orginformaticsjournals.co.in |

| Nitrogen Oxides (NOx) | Increase (in some cases) | Some studies have observed a slight increase in NOx emissions with ETBE-containing fuels in conventional gasoline cars. iea-amf.org However, other research suggests that blending with ETBE can lead to lower NOx emissions. researchgate.net |

| Acetaldehyde | Increase | A notable impact of ETBE addition is an increase in acetaldehyde emissions. iea-amf.orgresearchgate.net However, these emissions are generally lower than those from ethanol-blended fuels at the same bio-energy level. iea-amf.org |

| Benzene, Toluene, Ethylbenzene, Xylenes (BTEX) | Reduction | The use of ETBE in gasoline has been shown to decrease the emissions of BTEX compounds. |

This table is based on data from multiple research studies and provides a general overview of the effects of ETBE on emissions.

Material Compatibility Studies in Fuel Systems

The compatibility of ETBE with the materials used in fuel systems is a critical area of research to ensure the integrity and longevity of vehicle components. Studies have shown that ETBE is generally compatible with the elastomers and metals commonly found in gasoline delivery and fueling systems. iea-amf.orgosti.gov

Research conducted by ARCE Chemical Company in 1990, which involved immersing various elastomers in fuels containing 13% ETBE, found that ETBE caused less swelling than premium gasoline for most materials tested. iea-amf.org Another study referenced by Wallace et al. (2009) indicated that ETBE generally exhibited the lowest seal swell compared to MTBE, TAME, and ethanol. iea-amf.org Modern fuel systems often utilize materials like glass-reinforced polyamide (PA6 or PA66) for fuel rails and high-density polyethylene (HDPE) for fuel tanks, which have been found to be compatible with ethanol-blended fuels like E85, suggesting compatibility with ETBE as well. lbtu.lv However, some sources indicate that exposure to ETBE can cause swelling, discoloration, or cracking in certain types of rubber, potentially reducing the material's lifespan. marcorubber.com It is also noted that ETBE is incompatible with neoprene, n-butyl, and urethane. fishersci.ca

ETBE in Biofuel Production Research

ETBE plays a significant role in the context of biofuel research, particularly as a pathway to incorporate renewable ethanol into gasoline. petrochemistry.euetipbioenergy.eu When ETBE is produced using bioethanol, it is considered a biofuel. petrochemistry.eu This approach is favored in some regions, like the European Union, because it allows for a higher percentage of renewable energy in gasoline without requiring major modifications to the existing fuel distribution infrastructure. taylorandfrancis.cometipbioenergy.eu

Research is also exploring the production of fully renewable ETBE by reacting bio-sourced isobutylene with bioethanol. mdpi.com This innovation holds the potential to significantly increase the proportion of renewable energy in gasoline and further reduce greenhouse gas emissions. etipbioenergy.eu The production of ETBE from ethanol and isobutene is a mature and readily applicable process for cellulosic ethanol. researchgate.net

Industrial and Laboratory Applications Research

Beyond its use as a fuel additive, ETBE is also a subject of research for its applications in industrial and laboratory settings.

Use as a Chemical Intermediate

ETBE serves as a versatile chemical intermediate in various manufacturing processes. dataintelo.com It is utilized in the synthesis of other chemicals and compounds, playing a role in the production of pharmaceuticals, agrochemicals, and plastics. dataintelo.com Research in this area focuses on leveraging ETBE's properties to enhance reaction efficiencies and improve the quality of the final products. dataintelo.com It is also used as a reactive solvent in the production of butyl rubber. biosynth.com

Solvent Applications in Research

Tert-butyl ethyl ether (ETBE) is recognized in research settings as a versatile and effective solvent. solubilityofthings.com Its non-polar nature makes it highly suitable for dissolving a wide range of non-polar substances, proving invaluable in laboratory applications where compounds exhibit low solubility in water. solubilityofthings.com This characteristic is particularly useful in various organic synthesis reactions and extraction processes. solubilityofthings.com

In the realm of organic synthesis, ETBE serves as a viable reaction medium. solubilityofthings.com For instance, it can be used in the synthesis of fine chemical intermediates. Research has also pointed to its utility in the production of butyl rubber, where it acts as a reactive solvent. biosynth.com The exploration of less common, bio-derived ethers like ETBE is a growing area of interest in the pursuit of more sustainable chemical processes. sci-hub.se These greener solvents are assessed for their lower water solubility and less hazardous properties compared to traditional ethers. sci-hub.se

The physical and chemical properties of ETBE contribute to its effectiveness as a solvent. It is a colorless, volatile organic compound with a characteristic ether-like odor. marcorubber.com Its solubility profile, being miscible with organic solvents like ethanol and diethyl ether while having low water solubility, is a key factor in its application. solubilityofthings.com

Reference Standard in Analytical Method Development

In the field of analytical chemistry, this compound serves as a crucial reference standard, particularly in the analysis of fuels. sigmaaldrich.comscientificlabs.com Standardized test methods have been developed by organizations like ASTM International to determine the concentration of oxygenates, including ETBE, in gasoline. eralytics.comayalytical.com These methods are essential for fuel quality control, regulatory compliance, and ensuring engine compatibility. eralytics.com

For example, ASTM D4815 utilizes gas chromatography to separate and quantify individual components in gasoline, with a focus on oxygenates like ETBE. eralytics.com Similarly, ASTM D5845 employs infrared spectroscopy for the determination of various oxygenates in gasoline. ayalytical.comkelid1.ir The availability of high-purity ETBE as an analytical standard is fundamental for the accurate calibration of analytical instruments used in these tests. sigmaaldrich.comscientificlabs.com These standards are prepared as liquid blends for use in calibrating the equipment that analyzes gasoline samples. ayalytical.com

The use of ETBE as a reference standard is critical across several industries, including:

Petroleum and refining: To monitor and control the blending of oxygenates in gasoline formulations. eralytics.com

Fuel testing laboratories: For quality control and to ensure that fuels meet regulatory specifications. eralytics.com

Environmental agencies: To verify the composition of fuel for compliance with air quality regulations. eralytics.com

Renewable fuel producers: To accurately measure the proportions of biofuels blended with gasoline. eralytics.com

Furthermore, specific methods like ASTM D7796 have been developed to determine the purity of ETBE itself by gas chromatography, a process that also relies on a reference standard for calibration. intertekinform.com

Emerging Research Directions for ETBE

Development of Greener Production Technologies

A significant area of emerging research for this compound (ETBE) is the development of more sustainable and environmentally friendly production methods. credenceresearch.com Traditionally, ETBE is synthesized through the reaction of fossil-based isobutylene and ethanol. greencarcongress.com However, current research is intensely focused on utilizing renewable feedstocks. numberanalytics.com

One of the most promising avenues is the production of "bio-ETBE" or "fully renewable ETBE." greencarcongress.comnumberanalytics.com This involves reacting bioethanol, derived from the fermentation of biomass, with bio-isobutylene, which can also be produced through fermentation processes. greencarcongress.commdpi.com This approach significantly reduces the carbon footprint of ETBE production. credenceresearch.com Research has demonstrated the feasibility of the direct etherification of bio-sourced isobutylene with ethanol to produce fully renewable ETBE with high yields. mdpi.com

Another key focus is the development of more efficient and sustainable catalysts for the etherification reaction. researchgate.net While ion-exchange resins are conventionally used, research is exploring alternative catalysts, such as carbon catalysts derived from lignocellulose and various zeolites. researchgate.netresearchgate.net These new catalysts are being investigated for their potential to improve reaction rates, increase selectivity towards ETBE, and reduce the formation of byproducts. mdpi.comresearchgate.net

Technological advancements in the production process itself are also a major research direction. credenceresearch.com This includes the optimization of reaction conditions and the integration of biorefineries, where ETBE production can be co-located with ethanol plants to streamline logistics. gitbook.io The goal of these innovations is to enhance production efficiency, lower costs, and minimize the environmental impact of ETBE synthesis. credenceresearch.com

Advanced Separation Techniques

The purification of this compound (ETBE) from the reaction mixture presents a significant challenge due to the formation of an azeotrope with unreacted ethanol. daneshyari.comresearchgate.net An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by conventional distillation difficult. google.comgoogle.com The ethanol/ETBE azeotrope contains approximately 20-21% ethanol by weight. researchgate.netgoogle.com Consequently, a key area of research is the development of advanced separation techniques to overcome this limitation and improve the energy efficiency of the purification process. daneshyari.com

Several innovative approaches are being investigated:

Pervaporation: This membrane-based separation process has shown promise for purifying ETBE. researchgate.net In pervaporation, a liquid mixture is brought into contact with a membrane that preferentially allows one component (in this case, ethanol) to pass through as a vapor. researchgate.net Research has explored the use of various membranes, including those made from cellulose derivatives, to selectively remove ethanol from the ETBE-ethanol mixture. usu.edu

Reactive Distillation: This technique combines the chemical reaction and distillation separation into a single unit. daneshyari.com By continuously removing the ETBE product from the reaction zone, the chemical equilibrium is shifted, which can lead to higher conversions of the reactants. osti.gov However, research indicates that while reactive distillation can increase reactant conversion, it may also have higher energy consumption compared to other methods. daneshyari.com

Hybrid Processes: Combining different separation technologies is another promising research direction. daneshyari.com For instance, a hybrid process that integrates distillation with pervaporation can be more energy-efficient. In such a system, distillation can be used for the initial separation, and then pervaporation can be employed to break the azeotrope and achieve the desired ETBE purity. daneshyari.com Another approach involves using water as an extraction solvent to separate ethanol from ETBE, followed by distillation steps to recover the components. google.comgoogle.com

The table below summarizes some of the advanced separation techniques being researched for ETBE purification.

| Separation Technique | Principle | Advantages | Research Focus |

| Pervaporation | Selective membrane permeation of one component from a liquid mixture. researchgate.net | Can break azeotropes, potentially lower energy consumption compared to distillation. researchgate.net | Development of highly selective and permeable membranes. usu.edu |

| Reactive Distillation | Simultaneous reaction and separation in a single column. daneshyari.com | Can increase reactant conversion by overcoming equilibrium limitations. osti.gov | Optimizing design for energy efficiency and catalyst performance. daneshyari.com |

| Hybrid Distillation-Pervaporation | Combines distillation for bulk separation with pervaporation to break the azeotrope. daneshyari.com | Improved energy efficiency and product purity. daneshyari.com | Process simulation and optimization for industrial-scale application. daneshyari.com |

| Liquid-Liquid Extraction | Use of a solvent (e.g., water) to selectively dissolve one component (ethanol). google.comgoogle.com | Effective for separating the azeotropic mixture. google.com | Integration with distillation for solvent and product recovery. google.com |

Expanded Applications in Chemical Synthesis

While primarily known as a fuel additive, emerging research is exploring the potential of this compound (ETBE) in broader chemical synthesis applications. market.usdataintelo.com Its properties as a reactive solvent and a chemical intermediate open up possibilities for its use in the production of various chemicals. biosynth.commarket.us

One area of investigation is its role as an intermediate in the synthesis of other valuable compounds. marcorubber.commarket.us For example, there is research into the synthesis of 3-tert-butylphenylethylether, an important fine chemical intermediate, which involves reactions with tert-butyl ether derivatives. google.com Additionally, processes have been developed where ethers like ETBE can be used in the synthesis of other fuel components or chemical building blocks. osti.gov

The use of ETBE as a solvent in organic synthesis is also a continuing area of research. solubilityofthings.comsci-hub.se Its unique solubility characteristics make it a candidate for a variety of reactions, especially as the chemical industry seeks greener and more sustainable solvent alternatives. sci-hub.senumberanalytics.com Research in this area includes evaluating its performance in different reaction types and comparing it to other conventional and bio-based solvents. sci-hub.se

Furthermore, the reactive nature of the ether linkage in ETBE could potentially be exploited in various chemical transformations. Although less common than its application as a fuel additive, research into these alternative synthetic uses could lead to new, value-added applications for ETBE beyond the fuel industry.

Conclusion and Future Research Avenues

Summary of Key Research Advancements in ETBE

Research into ETBE has yielded significant progress, particularly in its production, performance as a fuel additive, and environmental characteristics.

Production Technologies: Initial research focused on the synthesis of ETBE from isobutylene and ethanol using strong acidic macroporous ion exchange resins, such as Amberlyst-15, in liquid-phase reactions. edu.krdmdpi.com This established a foundational and commercially viable production method. Subsequent advancements have explored more efficient process technologies like reactive distillation, which combines reaction and separation into a single unit, thereby reducing capital and operating costs. acs.org

A major leap forward has been the development of processes to produce fully renewable or "bio-ETBE." Feasibility studies have successfully demonstrated the direct etherification of bio-sourced isobutylene with bioethanol, achieving high yields and purity. mdpi.com Research has also focused on improving catalyst performance, with studies examining various materials from zeolites to novel carbon-based catalysts to enhance reaction rates and selectivity. aip.orgacademie-sciences.frresearchgate.net Furthermore, innovative approaches have been developed to utilize byproducts from naphtha cracking, converting them into valuable ETBE and significantly increasing process yield. scholarly.org

Table 1: Comparative Properties of ETBE and Other Fuel Oxygenates

| Property | ETBE | MTBE | Ethanol |

|---|---|---|---|

| Blending Octane Number (RON) | 110-112 researchgate.net | 110 | 113 |

| Blending Reid Vapor Pressure (RVP) (kPa) | 28 mdpi.com | 55 | 124 |

| Water Solubility (g/L) | 12 anr.fr | 40-54 anr.frkirj.ee | Miscible |

| Oxygen Content (wt. %) | 15.7 | 18.2 | 34.8 |

Environmental Fate and Biodegradability: A significant body of research has been dedicated to understanding the environmental behavior of ETBE, largely in comparison to MTBE. Studies have consistently shown that ETBE has a lower solubility in water and is more readily biodegradable than MTBE, suggesting it poses a lesser risk to groundwater resources. anr.frwhiterose.ac.uk Researchers have successfully identified various microorganisms capable of aerobically degrading ETBE, using it as a source of carbon and energy. whiterose.ac.uk The primary aerobic biodegradation pathway has been elucidated, involving the initial hydroxylation of the ethoxy group by monooxygenase enzymes. anr.frwhiterose.ac.uk

Identification of Remaining Research Gaps

Despite the advancements, several areas concerning ETBE require further investigation to ensure its long-term, sustainable, and safe use.

Environmental Behavior and Bioremediation:

Groundwater Contamination Data: There is a notable lack of documented field data on ETBE concentrations in groundwater, especially in regions like Europe where it has been used extensively. anr.frconcawe.eu This gap hinders a complete real-world assessment of its environmental impact.

Biodegradation Mechanisms: While the general pathway is known, a deeper understanding of the specific enzymes, genes, and microbial consortia responsible for ETBE degradation in different subsurface environments is needed. anr.fr The factors that limit degradation rates, such as the potential toxicity of metabolic intermediates like acetaldehyde, are not fully understood. whiterose.ac.uk

Co-contaminant Interactions: Gasoline is a complex mixture. The influence of other fuel components, such as BTEX (benzene, toluene, ethylbenzene, and xylenes), on the biodegradation of ETBE, and vice-versa, remains unclear. anr.fr Some studies suggest ETBE may inhibit the degradation of BTEX compounds, which warrants further investigation.

Production and Process Optimization:

Catalyst Durability and Efficiency: For large-scale bio-ETBE production, there is a need for more robust, cost-effective, and highly selective catalysts. academie-sciences.fr While zeolites show promise, research is needed to overcome issues like rapid deactivation. academie-sciences.fr The potential of novel materials, such as nanomaterials, in catalysis and separation remains largely conceptual and requires experimental validation. researchgate.net

Azeotrope Separation: The formation of an azeotrope between ETBE and unreacted ethanol complicates the purification process and the recycling of ethanol. researchgate.netresearchgate.net While using the azeotropic mixture directly in gasoline is a viable cost-saving strategy, developing more energy-efficient and scalable separation technologies (e.g., advanced pervaporation membranes) is a significant research gap. researchgate.net

Alternative Feedstocks: Research into utilizing a wider range of non-food biomass for the production of bio-ethanol and bio-isobutylene could improve the sustainability and economics of bio-ETBE, but requires more investigation into viable conversion pathways.

Engine Performance in Modern Vehicles:

Most performance data for ETBE comes from older port-fuel injection engine technologies. There is a gap in the literature regarding the performance and emission characteristics of high-concentration ETBE blends in modern, high-efficiency engines, such as those with gasoline direct injection (GDI) and turbocharging.

Recommendations for Future Scholarly Investigations

Building on the identified gaps, future research should be directed toward the following areas to enhance the viability and sustainability of ETBE as a fuel additive.

Q & A

Q. What are the established methods for synthesizing tert-butyl ethyl ether (ETBE) in laboratory settings?

ETBE is typically synthesized via acid-catalyzed reactions between tert-butyl alcohol (TBA) and ethanol. Common catalysts include sulfuric acid or ion-exchange resins. Advanced methods like reactive distillation optimize yield and purity by integrating reaction and separation processes, reducing energy consumption . Alternative pathways involve etherification of iso-butylene with ethanol under controlled temperature and pressure .

Q. Which analytical techniques are recommended for characterizing ETBE and its impurities?

Gas chromatography (GC) coupled with flame ionization or mass spectrometry (GC-MS) is widely used for quantifying ETBE and detecting volatile byproducts . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure, while static/dynamic vapor pressure measurements validate thermodynamic properties (e.g., using methods from Kraehenbuehl and Gmehling, 1994) .

Q. What safety protocols are critical when handling ETBE in laboratory experiments?

Key measures include:

- Use of explosion-proof ventilation systems to prevent vapor accumulation .

- Personal protective equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Immediate access to eyewash stations and emergency showers for chemical exposure .

- Regular monitoring of airborne concentrations via diffusive samplers and GC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for ETBE?

Systematic literature reviews should prioritize studies with chronic exposure data (oral/inhalation) over acute or dermal studies . Conflicting results require evaluating study design (e.g., dose-response consistency, species-specific metabolism) and integrating physiologically based pharmacokinetic (PBPK) models to extrapolate animal data to human risk .

Q. What methodologies optimize ETBE production processes for scalability and efficiency?

Reactive distillation reduces byproduct formation by coupling synthesis and separation. Computational tools like gPROMS enable sensitivity analysis of variables (e.g., catalyst concentration, reflux ratio) to maximize yield . Hybrid processes combining membrane separation (e.g., fluorinated MOF-808 membranes) further enhance solvent recovery .

Q. How do ETBE’s environmental degradation mechanisms compare to MTBE?

ETBE exhibits faster aerobic biodegradation due to its ethyl group, which microbial enzymes more readily cleave than MTBE’s methyl group. Studies use soil/water microcosms spiked with ¹⁴C-labeled ETBE to track mineralization rates and identify metabolites via LC-MS .

Q. What parameters are essential for developing toxicokinetic models for ETBE?

Key parameters include:

Q. How can membrane technology improve ETBE separation in industrial applications?

Hybrid membranes incorporating fluorinated MOF-808 nanoparticles enhance selectivity for ETBE over ethanol or water. Performance metrics (flux, separation factor) are evaluated using pervaporation setups under varying temperatures and feed concentrations .

Q. What experimental methods determine ETBE’s thermodynamic properties for process design?

Vapor-liquid equilibrium (VLE) data are obtained via static or dynamic methods , validated against UNIFAC models. Differential scanning calorimetry (DSC) measures heat capacities, while ebulliometry determines boiling points under reduced pressure .

Q. What are the research gaps in ETBE’s health risk assessment?

Limited data exist on long-term neurotoxic effects and interactions with co-pollutants (e.g., gasoline hydrocarbons). ATSDR identifies needs for biomonitoring studies quantifying urinary tert-butoxyacetic acid as an exposure biomarker .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.